molecular formula C23H20N4O3S B2506376 N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide CAS No. 422530-70-9

N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide

Cat. No. B2506376
CAS RN: 422530-70-9
M. Wt: 432.5
InChI Key: HGEFITAWOVBECC-UHFFFAOYSA-N
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Description

The compound "N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophores, such as the furan ring, quinazoline core, and pyridine moiety, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives can be approached by using furan-2-carbaldehydes as C1 building blocks, as demonstrated in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the Povarov reaction, which is a type of imino-Diels-Alder reaction, has been used to synthesize hexahydro-2H-pyrano[3,2-c]quinoline analogues from dibenzo[b,d]furan and 9-methyl-9H-carbazole . This suggests that similar cyclization strategies could be employed in the synthesis of complex quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents such as the furan ring and pyridine moiety can influence the electronic distribution and conformational stability of the molecule, potentially affecting its biological activity. Electrophilic substitution reactions, as studied in the synthesis of 2-(fur-2-yl)thiazolo[4,5-f]quinoline and 2-(furan-2-yl)thiazolo[5,4-f]quinoline, are key reactions that can modify the quinazoline core and introduce functional groups that may enhance the compound's pharmacological profile .

Chemical Reactions Analysis

The quinazoline core can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. For example, N-(quinolin-6-yl)furan-2-carboxamide was subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions are crucial for the diversification of the quinazoline scaffold and can be used to fine-tune the biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, oxygen, and sulfur within the molecule can affect its solubility, stability, and reactivity. The compound's lipophilicity, which is important for its pharmacokinetic profile, can be modulated by the nature and position of its substituents. Although the specific properties of "N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide" are not provided, similar compounds have been shown to possess oral bioavailability and the ability to penetrate the brain, which are desirable characteristics for potential therapeutic agents .

Scientific Research Applications

Synthesis and Reactivity

The compound N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide, due to its complex structure, has significant implications in organic synthesis and medicinal chemistry research. Research has shown that furan and pyridine derivatives can be synthesized through various methods, offering pathways for creating bioactive molecules. For instance, furan-2-carbaldehydes have been utilized as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, suggesting a potential route for the synthesis or modification of the compound (Yu et al., 2018). Additionally, research into the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine has provided insights into the reactivity of furan derivatives in complex heterocyclic systems, which could relate to the synthetic pathways and reactivity of the target compound (El-Essawy & Rady, 2011).

Antimicrobial and Antiviral Activities

Compounds with structural features similar to N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide have shown promising antimicrobial and antiviral activities. For example, novel dicationic imidazo[1,2-a]pyridines with furan-2-yl groups have demonstrated potent antiprotozoal effects, suggesting that the target compound could also exhibit significant biological activity against various pathogens (Ismail et al., 2004). Furthermore, the synthesis and evaluation of various quinazolinones for antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) highlight the potential of quinazoline derivatives in developing new antiviral agents, which could extend to the compound of interest (Pandey et al., 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-10-27-22(29)19-8-7-17(21(28)25-14-18-6-4-11-30-18)12-20(19)26-23(27)31-15-16-5-3-9-24-13-16/h2-9,11-13H,1,10,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEFITAWOVBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carboxamide

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